- Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives, Bioorganic & Medicinal Chemistry, 2020, 28(22), 115744
Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)
10018-94-7 structure
Product Name:Coenzyme A, S-(2E)-2-octenoate
Numero CAS:10018-94-7
MF:C29H48N7O17P3S
MW:891.714408874512
CID:140164
PubChem ID:440617
Update Time:2025-06-05
Coenzyme A, S-(2E)-2-octenoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Coenzyme A,S-(2E)-2-octenoate
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc
- (2E)-2-octenoyl-CoA
- 2,3-trans-Octenoyl coenzyme A
- 2E-octenoyl-CoA
- AG-D-04524
- Coenzyme A,S-2-octenoate, (E)- (8CI)
- CTK3J8618
- Oct-2-trans-enoyl-CoA
- Oct-trans-2-enoyl coenzyme A
- trans-2-octenoyl-CoA
- trans-2-octenoylcoenzyme A
- trans-D2,3-Octenoyl-CoA
- trans-Δ2,3-Octenoyl-CoA
- Oct-trans- 2-enoyl coenzyme A
- Oct-2-trans-enoyl-CoA
- 2-Trans octenoyl-CoA
- 2,3-trans-Octenoyl coenzyme A
- Coenzyme A, S-2-octenoate, (E)- (8CI)
- Coenzyme A, S-(2E)-2-octenoate
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate
- CPSDNAXXKWVYIY-FFJUWABQSA-N
- DTXSID90331512
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate
- 10018-94-7
- 2-Trans octenoyl-CoA
- trans-Δ2,3-Octenoyl-CoA
- ES175043
- S-(2E)-2-octenoate Coenzyme A
-
- Inchi: 1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1
- Chiave InChI: CPSDNAXXKWVYIY-DPSCIZRPSA-N
- Sorrisi: S(C(/C=C/CCCCC)=O)CCNC(CCNC(C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
Proprietà calcolate
- Massa esatta: 891.20434
- Massa monoisotopica: 891.20402525g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 22
- Conta atomi pesanti: 57
- Conta legami ruotabili: 25
- Complessità: 1530
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: -2.8
- Superficie polare topologica: 389Ų
Proprietà sperimentali
- PSA: 363.63
- LogP: -1.281
Coenzyme A, S-(2E)-2-octenoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt
Riferimento
- A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic Skeleton, Journal of the American Chemical Society, 2019, 141(9), 3993-4001
Metodo di produzione 3
Condizioni di reazione
1.1
Riferimento
- Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthases, Angewandte Chemie, 2019, 58(8), 2326-2330
Metodo di produzione 4
Condizioni di reazione
1.1R:Et3N, S:THF, 0°C; 12 h, rt
2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt
2.2R:NaHCO3, S:H2O, pH 7.4
2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt
2.2R:NaHCO3, S:H2O, pH 7.4
Riferimento
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011
Metodo di produzione 5
Condizioni di reazione
1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt
1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3
1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3
Riferimento
- A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis, ACS Chemical Biology, 2014, 9(11), 2632-2645
Metodo di produzione 6
Condizioni di reazione
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
Riferimento
- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312
Metodo di produzione 7
Condizioni di reazione
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Riferimento
- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666
Metodo di produzione 8
Condizioni di reazione
1.1S:Et2O, rt → 0°C
1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C
1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8
1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C
1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8
Riferimento
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2006, 49(21), 6308-6323
Coenzyme A, S-(2E)-2-octenoate Raw materials
- trans-2-Octenoic Acid
- 2-BROMOACETYL BROMIDE
- Coenzyme A Trilithium Salt
- Coenzyme A, lithium salt (1:?)
- Coenzyme A
Coenzyme A, S-(2E)-2-octenoate Preparation Products
Coenzyme A, S-(2E)-2-octenoate Fornitori
NewCan Biotech Limited
Membro d'oro
(CAS:10018-94-7)2,3-Trans-Octenoyl coenzyme A
Numero d'ordine:NC425986
Stato delle scorte:
Quantità:10g
Purezza:97%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 July 2025 16:20
Prezzo ($):Price inquiry
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Coenzyme A, S-(2E)-2-octenoate Letteratura correlata
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fornitori consigliati
NewCan Biotech Limited
(CAS:10018-94-7)2,3-Trans-Octenoyl coenzyme A
Purezza:97%
Quantità:10g
Prezzo ($):Inchiesta